molecular formula C13H18BF3N2O3 B7952827 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine

Cat. No.: B7952827
M. Wt: 318.10 g/mol
InChI Key: BPWPNPLPMYDLBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine is a synthetic organic compound that features a boronate ester group and a trifluoromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine typically involves the following steps:

    Formation of the Boronate Ester: The boronate ester group can be introduced via a reaction between a suitable boronic acid or boronic ester precursor and the benzene ring.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced through nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine groups.

    Reduction: Reduction reactions can be used to modify the boronate ester group.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as alkoxides or amines.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Bioconjugation: The compound can be used to modify biomolecules for research purposes.

Medicine

    Drug Development:

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In catalysis, it may act as a ligand to stabilize transition states. In biological systems, it could interact with specific molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine: Lacks the trifluoromethoxy group.

    5-(Trifluoromethoxy)benzene-1,2-diamine: Lacks the boronate ester group.

Uniqueness

The presence of both the boronate ester and trifluoromethoxy groups in 4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine makes it unique and potentially more versatile in various applications compared to similar compounds.

Properties

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BF3N2O3/c1-11(2)12(3,4)22-14(21-11)7-5-8(18)9(19)6-10(7)20-13(15,16)17/h5-6H,18-19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWPNPLPMYDLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(F)(F)F)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.